G418

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

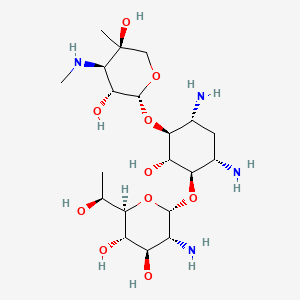

Geneticin, also known as G418, is an aminoglycoside antibiotic similar in structure to gentamicin B1. It is produced by the bacterium Micromonospora rhodorangea. Geneticin is widely used in laboratory research to select genetically engineered cells by inhibiting protein synthesis in both prokaryotic and eukaryotic cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Geneticin is synthesized through fermentation by the bacterium Micromonospora rhodorangea. The synthesis involves the production of the antibiotic through a series of biochemical reactions within the bacterium .

Industrial Production Methods: Industrial production of Geneticin involves large-scale fermentation processes. The bacterium Micromonospora rhodorangea is cultured in bioreactors under controlled conditions to maximize the yield of Geneticin. The antibiotic is then extracted and purified for use in various applications .

Analyse Chemischer Reaktionen

Enzymatic Modification Conferring Resistance

The neo resistance gene (Tn5 transposon origin) encodes aminoglycoside 3'-phosphotransferase II (APH 3' II), which catalyzes ATP-dependent phosphorylation:

Reaction :

This compound ATPAPH 3 IIThis compound 3 phosphate ADP

Key characteristics:

Chemical Derivatization for Analytical Detection

This compound's poor UV absorption necessitates derivatization for HPLC analysis. The standard protocol involves:

DNFB (1-fluoro-2,4-dinitrobenzene) Derivatization :

This compound primary amine DNFB100°C,45 minDNP this compound conjugate

| Parameter | Specification |

|---|---|

| Reaction Yield | >95% |

| Detection Limit | 78 ng/ml |

| Linear Range | 0.1–100 µg/ml |

| Retention Time (C18) | 13.6 ± 0.09 min |

This method enables precise quantification in biological matrices, with recovery rates:

| Matrix | Recovery (%) |

|---|---|

| Plasma | 98.2 ± 3.1 |

| Liver | 95.4 ± 2.8 |

| Kidney | 96.7 ± 3.4 |

Translational Readthrough Induction

At sub-inhibitory concentrations (50–200 µg/ml), this compound promotes nonsense mutation suppression:

Mechanism :

-

Backs 40S ribosomal subunit to allow near-cognate tRNA incorporation

-

Readthrough efficiency varies by stop codon:

In NBCe1-A-Q29X mutation models:

-

75 µg/ml this compound restored 61.3 ± 4.7% wild-type transporter activity

-

Membrane expression increased from undetectable to 58.9 ± 5.1% WT levels

Prion Infection Interference

This compound (≥1 mg/ml) inhibits de novo prion infection through:

| Parameter | Effect |

|---|---|

| PrP<sup>res</sup> accumulation | Reduced by 83% (RML strain) |

| Infection latency | Extended from 3 to >14 days |

| EC<sub>50</sub> | 0.65 mg/ml (22L strain) |

Mechanistically, this involves:

Wissenschaftliche Forschungsanwendungen

Geneticin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Selektionsmittel in Experimenten der Molekulargenetik verwendet.

Biologie: Wird in der Zellkultur eingesetzt, um gentechnisch veränderte Zellen auszuwählen.

Medizin: Wird in der Gentherapieforschung eingesetzt, um Zellen auszuwählen, die therapeutische Gene erfolgreich integriert haben.

Industrie: Anwendung bei der Produktion gentechnisch veränderter Organismen für verschiedene industrielle Zwecke

5. Wirkmechanismus

Geneticin übt seine Wirkung aus, indem es an das Ribosom bindet und die Proteinsynthese hemmt. Diese Hemmung tritt während des Elongationsschritts der Translation auf und verhindert die Bildung funktioneller Proteine. Die molekularen Ziele von Geneticin umfassen die ribosomalen Untereinheiten sowohl in prokaryotischen als auch in eukaryotischen Zellen. Die an seinem Wirkmechanismus beteiligten Wege beziehen sich in erster Linie auf die Hemmung der Proteinsynthese .

Ähnliche Verbindungen:

Gentamicin: Ähnlich in Struktur und Funktion, aber mit unterschiedlicher Spezifität und Potenz.

Neomycin: Ein weiteres Aminoglykosid-Antibiotikum mit einem ähnlichen Wirkmechanismus.

Kanamycin: Teilt strukturelle Ähnlichkeiten und wird für ähnliche Anwendungen verwendet.

Einzigartigkeit von Geneticin: Geneticin ist einzigartig in seiner hohen Potenz und Wirksamkeit bei der Selektion gentechnisch veränderter Zellen. Es gilt als Goldstandard für die Selektion eukaryotischer Zellen aufgrund seiner hohen Reinheit und Zuverlässigkeit im Vergleich zu anderen Aminoglykosid-Antibiotika .

Wirkmechanismus

Geneticin exerts its effects by binding to the ribosome and inhibiting protein synthesis. This inhibition occurs during the elongation step of translation, preventing the formation of functional proteins. The molecular targets of Geneticin include the ribosomal subunits in both prokaryotic and eukaryotic cells. The pathways involved in its mechanism of action are primarily related to the inhibition of protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Gentamicin: Similar in structure and function, but with different specificity and potency.

Neomycin: Another aminoglycoside antibiotic with a similar mechanism of action.

Kanamycin: Shares structural similarities and is used for similar applications.

Uniqueness of Geneticin: Geneticin is unique in its high potency and effectiveness in selecting genetically engineered cells. It is considered the gold standard for eukaryotic cell selection due to its high purity and reliability compared to other aminoglycoside antibiotics .

Eigenschaften

Molekularformel |

C20H40N4O10 |

|---|---|

Molekulargewicht |

496.6 g/mol |

IUPAC-Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-[(1S)-1-hydroxyethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |

InChI |

InChI=1S/C20H40N4O10/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19/h6-19,24-30H,4-5,21-23H2,1-3H3/t6-,7-,8+,9+,10+,11-,12-,13+,14+,15+,16-,17+,18+,19+,20-/m0/s1 |

InChI-Schlüssel |

BRZYSWJRSDMWLG-KVXRWBJUSA-N |

Isomerische SMILES |

C[C@@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)O)O)O |

Kanonische SMILES |

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O |

Synonyme |

antibiotic G 418 antibiotic G-418 G 418 sulfate G-418 G418 Geneticin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.